molecular formula C12H11NO2 B1405816 (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid CAS No. 1228572-19-7

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid

Cat. No. B1405816
CAS RN: 1228572-19-7
M. Wt: 201.22 g/mol
InChI Key: IZZVPUQKWOCNSS-UHFFFAOYSA-N
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Description

“(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid” is a chemical compound used in scientific research. It has diverse applications, such as studying biological processes and developing new pharmaceuticals. The molecular formula of this compound is C12H11NO2 .


Synthesis Analysis

While specific synthesis methods for “(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid” were not found, there are general methods for synthesizing indole derivatives. For instance, a study discussed the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . Another study discussed a new platform for the synthesis, analysis, and testing of new compounds which may one day treat cancer .


Molecular Structure Analysis

The molecular structure of “(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 201.22 .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . A study discussed the application of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

The molecular formula of “(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid” is C12H11NO2 . The molecular weight of this compound is 201.22 .

Scientific Research Applications

Solar Cell Applications

One application of materials similar to (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid is in solar cell technology. A study by Kim et al. (2006) described the engineering of novel organic sensitizers for solar cell applications. These sensitizers, which include components similar to the indolyl-acrylic acid structure, showed high incident photon to current conversion efficiency, thus demonstrating their potential in solar energy conversion.

Polymerization Studies

In the field of polymer science, a study by Zhou et al. (2007) explored the polymerization of methyl acrylate using various dithiocarbamate structures, including ones similar to indolyl-acrylic acid. This research provides insights into the controlled synthesis of polymers, which is crucial for numerous industrial applications.

Corrosion Protection

The compound's derivatives have been studied for their potential in corrosion protection. Zhang Zhe et al. (2009) examined the use of an indolyl-acrylic acid derivative in forming self-assembled films on iron surfaces, demonstrating its ability to inhibit iron corrosion.

Medicinal Chemistry

In medicinal chemistry, research by Tomoo et al. (2014) involved the synthesis and evaluation of indole-based cytosolic phospholipase A2α inhibitors. These compounds, structurally related to indolyl-acrylic acid, show the potential for therapeutic applications.

Synthesis of Carbazoles and γ-Carbolines

In organic synthesis, Biswas et al. (2013) reported the stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates. This method provides access to biologically important carbazoles and γ-carbolines, highlighting the versatility of indolyl-acrylic acid derivatives in chemical synthesis.

properties

IUPAC Name

(E)-3-(1-methylindol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-8H,1H3,(H,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVPUQKWOCNSS-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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